![molecular formula C4H3F5N2S B6450412 2-(pentafluoro-??-sulfanyl)pyrimidine CAS No. 2498580-12-2](/img/structure/B6450412.png)
2-(pentafluoro-??-sulfanyl)pyrimidine
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Overview
Description
2-(pentafluoro-??-sulfanyl)pyrimidine is an aromatic heterocyclic compound with a six-membered ring. It contains two nitrogen atoms at positions 1 and 3 within the pyrimidine structure. Both natural and synthetic pyrimidines exist, and they exhibit diverse pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The pentafluoro-λ6-sulfane (SF5) group has been utilized as a unique three-dimensional building block for the linear connection of two independent N-heterocycles, pyridines and triazoles . This research opens the field of chemistry of SF4-connected heterocyclic compounds .
Fluorination Reaction
A difficult chlorine-fluorine (Cl-F) exchange fluorination reaction in the final stage of the preparation of pentafluoro-λ6-sulfanyl- (hetero)arenes having electron-withdrawing substituents has been elucidated through the use of iodine pentafluoride .
Insecticidal Activity
Among newly synthesized compounds, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide showed a high insecticidal activity .
Selectivity to Insects
The same compound also showed an excellent selectivity to insects .
Water Solubility
The compound demonstrated good levels of water solubility .
Log P Values
Mechanism of Action
Target of Action
The primary targets of pyrimidine derivatives, such as 2-(pentafluoro-??-sulfanyl)pyrimidine, are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The mode of action of 2-(pentafluoro-??-sulfanyl)pyrimidine involves its interaction with these inflammatory mediators. The compound exhibits an inhibitory response against the expression and activities of these mediators . This results in a reduction of the inflammatory response in the body.
Biochemical Pathways
The biochemical pathways affected by 2-(pentafluoro-??-sulfanyl)pyrimidine are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, the compound disrupts the normal progression of these pathways . The downstream effects include a reduction in inflammation and associated symptoms.
Result of Action
The result of the action of 2-(pentafluoro-??-sulfanyl)pyrimidine at the molecular and cellular level is a reduction in the inflammatory response. By inhibiting key inflammatory mediators, the compound reduces inflammation and associated symptoms .
Action Environment
The action, efficacy, and stability of 2-(pentafluoro-??-sulfanyl)pyrimidine can be influenced by various environmental factors. For instance, the compound demonstrates high chemical stability, resistant to hydrolysis under both strong acidic and basic conditions . Its unique physicochemical parameters, including its high polarity and lipophilicity, could also influence its action and efficacy .
properties
IUPAC Name |
pentafluoro(pyrimidin-2-yl)-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5N2S/c5-12(6,7,8,9)4-10-2-1-3-11-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZDITLFZGFIJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pentafluoro-lambda-sulfanyl)pyrimidine |
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